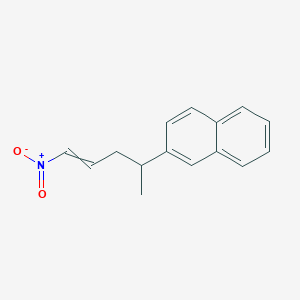

2-(5-Nitropent-4-en-2-yl)naphthalene

Description

Contemporary Significance of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a vast array of chemical compounds with significant applications across various scientific disciplines. msu.edunih.govmdpi.com In medicinal chemistry, naphthalene derivatives are integral to the development of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. msu.edunih.gov The lipophilic nature of the naphthalene core allows for effective interaction with biological membranes and protein active sites. msu.edu Furthermore, the extended π-system of naphthalene imparts unique photophysical properties, making its derivatives valuable in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. organic-chemistry.org The versatility of naphthalene as a building block stems from its amenability to functionalization at various positions, allowing for the fine-tuning of its electronic and steric properties to suit specific applications. rsc.org

Role of Nitroalkenes as Versatile Synthons in Organic Synthesis

Nitroalkenes, or nitro olefins, are highly valuable and versatile intermediates in organic synthesis. wikipedia.orgmdma.chsci-rad.com The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making it susceptible to a wide range of nucleophilic addition reactions. mdma.ch This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, msu.edunih.govmdpi.comrsc.org Diels-Alder cycloadditions, wikipedia.orgnih.govthieme-connect.comacs.orgmdpi.com and various annulation strategies. sci-rad.com The nitro group itself is a synthetic chameleon, capable of being transformed into a plethora of other functional groups, such as amines, oximes, ketones, and nitriles, further expanding the synthetic utility of nitroalkene adducts. mdma.chcommonorganicchemistry.comwikipedia.org

Structural Elucidation and Nomenclatural Context of 2-(5-Nitropent-4-en-2-yl)naphthalene

The compound at the center of this investigation is This compound . Its structure consists of a naphthalene ring system substituted at the 2-position with a five-carbon chain. This side chain contains a double bond between the fourth and fifth carbon atoms (a pent-4-en-2-yl group) and a nitro group attached to the fifth carbon.

According to IUPAC nomenclature, the numbering of the naphthalene ring follows a specific convention to unambiguously locate substituents. acs.org The pentenyl side chain is numbered starting from the point of attachment to the naphthalene ring. The presence of a chiral center at the second carbon of the pentenyl chain (the carbon attached to the naphthalene ring) means that the compound can exist as a pair of enantiomers, (R)- and (S)-2-(5-nitropent-4-en-2-yl)naphthalene. The geometry of the double bond can also lead to E/Z isomerism.

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 915312-41-3 |

| Topological Polar Surface Area | 45.8 Ų |

| Chiral Center | Yes (at C2 of the pentenyl chain) |

| E/Z Isomerism | Yes (at the C4-C5 double bond) |

Note: The data in this table is based on computational predictions and the known structure of the molecule.

Rationale for Comprehensive Academic Investigation of this compound

The unique combination of a naphthalene moiety and a γ,δ-unsaturated nitroalkene functionality within a single molecule provides a strong impetus for its detailed academic study. The naphthalene unit offers a platform for potential biological interactions and unique photophysical properties, while the nitroalkene group serves as a reactive handle for a variety of chemical transformations. The investigation of this compound could lead to the discovery of novel bioactive agents, new materials with interesting optical or electronic properties, and the development of new synthetic methodologies. The stereochemical complexity of the molecule, with its chiral center and potential for E/Z isomerism, also presents an interesting challenge and opportunity for stereoselective synthesis and analysis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

915312-41-3 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(5-nitropent-4-en-2-yl)naphthalene |

InChI |

InChI=1S/C15H15NO2/c1-12(5-4-10-16(17)18)14-9-8-13-6-2-3-7-15(13)11-14/h2-4,6-12H,5H2,1H3 |

InChI Key |

HCOLPDQILDWPNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies

Strategic Retrosynthesis of 2-(5-Nitropent-4-en-2-yl)naphthalene

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process involves identifying key bond disconnections and considering the corresponding synthetic equivalents.

The primary disconnection points for this compound are the carbon-carbon bond connecting the pentenyl side chain to the naphthalene (B1677914) ring and the carbon-nitrogen bond of the nitro group.

Disconnection of the C-N bond: The nitro group can be introduced late in the synthesis via nitration of the corresponding alkene. This leads to the precursor, 2-(pent-4-en-2-yl)naphthalene.

Disconnection of the Naphthalene-Side Chain C-C bond: The bond between the naphthalene C2 carbon and the secondary carbon of the pentenyl chain is a key disconnection. This disconnection can be approached in two primary ways:

Approach A (Alkylation): This involves the alkylation of a naphthalene derivative with a suitable five-carbon electrophile. The synthetic equivalents would be a nucleophilic naphthalene species and a pentenyl halide or tosylate.

Approach B (Acylation followed by chain extension): This involves the acylation of naphthalene to introduce a two-carbon acyl group, followed by chain extension to build the rest of the pentenyl side chain. The synthetic equivalents here would be naphthalene and an acetylating agent, followed by reagents for subsequent carbon-carbon bond formations.

This analysis suggests that the synthesis should first focus on constructing the 2-(pent-4-en-2-yl)naphthalene skeleton, followed by the introduction of the nitro group.

Throughout the synthesis, functional group interconversions (FGI) will be crucial for transforming one functional group into another to facilitate desired reactions. For instance, an alcohol can be converted to a good leaving group (like a tosylate) for a substitution reaction, or a carbonyl group can be transformed into an alkene. ub.eduvanderbilt.edu

Given the potential for multiple reactive sites in the intermediates, protecting group strategies may be necessary to ensure chemoselectivity. numberanalytics.comjocpr.com For example, if a sensitive functional group is present that could react with reagents intended for another part of the molecule, it would need to be temporarily masked with a protecting group. researchgate.net Orthogonal protecting groups, which can be removed under different conditions, are particularly useful in complex syntheses. numberanalytics.comjocpr.com For the proposed synthesis of this compound, the strategic use of protecting groups, while not explicitly detailed in this theoretical outline, would be a key consideration in a practical laboratory setting to avoid unwanted side reactions. rsc.org

Construction of the 2-(Pent-4-en-2-yl)naphthalene Skeleton

The formation of the carbon skeleton is a critical phase of the synthesis, involving the attachment of the pentenyl side chain to the naphthalene core at the C2 position.

The introduction of an alkyl group at the 2-position of naphthalene can be challenging due to the inherent preference for substitution at the 1-position (α-position) under many electrophilic substitution conditions. stackexchange.comstackexchange.com

Friedel-Crafts Alkylation: Direct Friedel-Crafts alkylation of naphthalene with a 5-carbon alkyl halide is likely to yield a mixture of 1- and 2-substituted products, with the α-isomer often predominating. stackexchange.comstackexchange.com The regioselectivity can be influenced by factors such as the solvent, temperature, and the bulkiness of the alkylating agent. stackexchange.comstackexchange.com For bulkier alkyl groups, substitution at the less sterically hindered β-position (C2) can be favored. stackexchange.com

Friedel-Crafts Acylation: A more reliable method to achieve 2-substitution is through Friedel-Crafts acylation. The acylation of naphthalene with acetyl chloride and a Lewis acid catalyst like aluminum chloride can be controlled to favor the formation of 2-acetylnaphthalene (B72118), especially under conditions of kinetic control. stackexchange.combyjus.com This ketone can then serve as a handle for further elaboration of the side chain.

A comparison of these two approaches is presented in the table below:

| Reaction | Reagents | Major Product | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Naphthalene, Alkyl Halide, Lewis Acid | Mixture of 1- and 2-alkylnaphthalene | One-step process | Poor regioselectivity, risk of polyalkylation |

| Friedel-Crafts Acylation | Naphthalene, Acetyl Chloride, Lewis Acid | 2-Acetylnaphthalene | Good regioselectivity for the 2-position | Requires further steps to build the side chain |

Given the need for regiospecificity, the Friedel-Crafts acylation approach is generally preferred for the synthesis of 2-substituted naphthalenes. stackexchange.com

Starting from 2-acetylnaphthalene, the pentenyl side chain can be constructed using a combination of classic and modern synthetic methods.

Grignard Reaction: A Grignard reaction provides a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgchemguide.co.uk Reacting 2-acetylnaphthalene with allylmagnesium bromide would yield the tertiary alcohol, 1-(naphthalen-2-yl)pent-4-en-1-ol. Subsequent dehydration of this alcohol would lead to the desired alkene, 2-(pent-4-en-2-yl)naphthalene. However, this dehydration step could potentially lead to a mixture of alkene isomers. A more controlled approach would be the reduction of the ketone to the corresponding secondary alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent elimination.

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: These reactions are excellent methods for converting ketones into alkenes. To form the pentenyl side chain, 2-acetylnaphthalene could be reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.

Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For instance, 2-vinylnaphthalene (B1218179) could be subjected to a cross-metathesis reaction with 3-butene-1-ol, catalyzed by a Grubbs-type ruthenium catalyst, to introduce the functionalized side chain. masterorganicchemistry.comsigmaaldrich.comlibretexts.org This would be followed by further functional group manipulations to arrive at the target skeleton.

The following table summarizes a potential Grignard-based sequence:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Naphthalene, Acetyl Chloride, AlCl₃ | 2-Acetylnaphthalene |

| 2 | Grignard Reaction | Allylmagnesium Bromide, then H₃O⁺ | 1-(Naphthalen-2-yl)pent-4-en-1-ol |

| 3 | Dehydration/Elimination | Acid catalyst or conversion to tosylate followed by base | 2-(Pent-4-en-2-yl)naphthalene |

Installation and Manipulation of the Nitro Functionality

The final step in the synthesis is the introduction of the nitro group onto the pentenyl side chain. The nitro group is a strong electron-withdrawing group and can be introduced through various nitration methods. mdpi.comscispace.comlkouniv.ac.inwikipedia.org

The nitration of an alkene is a common method for installing a nitro group on an aliphatic chain. organic-chemistry.orgnih.gov Various reagents can be employed for this transformation, including mixtures of nitric acid and acetic anhydride, or nitrogen dioxide with a radical initiator. organic-chemistry.orgnih.gov The regioselectivity of the addition of the nitro group to the double bond would need to be carefully controlled to obtain the desired 5-nitro isomer. Radical halo-nitration followed by elimination of the halogen could also be a viable route. organic-chemistry.org

The strong electron-withdrawing nature of the nitro group makes the α-hydrogens acidic, which can be a consideration in subsequent reactions. mdpi.comwikipedia.org

Henry Reaction (Nitroaldol) and Subsequent Dehydration Pathways to Nitroalkenes

A primary and classical method for forging the crucial carbon-carbon bond in the side chain is the Henry reaction, also known as the nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgsynarchive.com In the context of synthesizing the target molecule, this would typically involve the reaction of a 2-naphthaldehyde (B31174) or a related ketone with a nitroalkane.

The mechanism commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the naphthalene-derived aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated, yielding a β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

To obtain the final nitroalkene structure, the intermediate β-nitro alcohol undergoes a dehydration reaction. wikipedia.orgorganic-chemistry.org This elimination of water introduces the carbon-carbon double bond. If the isolation of the β-hydroxy nitro intermediate is desired, only small amounts of base should be utilized to prevent spontaneous dehydration. organic-chemistry.org

Table 1: Conditions for Henry Reaction and Subsequent Dehydration

| Reactants | Catalyst/Base | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nitroalkane + Aldehyde/Ketone | Generic Base (e.g., NaOH, Piperidine) | Varies (e.g., Aqueous media, 0°C to RT) | β-Nitro alcohol, which can dehydrate to a nitroalkene. | wikipedia.orgorganic-chemistry.org |

| Aliphatic Aldehyde + Nitroalkane | Piperidine over 4 Å molecular sieves | Solvent and temperature dependent | Can be controlled to yield pure (E)- or (Z)-nitroalkenes. | researchgate.net |

| Aldehyde + Nitromethane (B149229) | Methanol (B129727) and aqueous NaOH | 0°C, followed by dilute HCl | Exclusively (E)-α,β-unsaturated nitroalkenes in high yields. | researchgate.net |

Alternative Methods for Nitro Group Introduction

While the Henry reaction builds the carbon skeleton and introduces the nitro group simultaneously, alternative strategies can install the nitro group onto a pre-formed alkene scaffold. These methods can sometimes offer advantages in terms of substrate scope or reaction conditions. researchgate.net

Direct Nitration of Alkenes: This approach involves the direct addition of a nitro group across a double bond. Several reagent systems have been developed for this purpose:

Clay-supported copper nitrate (B79036) (Claycop): In the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), Claycop serves as a mild and effective reagent for nitrating a wide variety of olefins. organic-chemistry.org This method is noted for its high conversion rates, excellent E-selectivity, and its environmentally benign character, making it an attractive green chemistry alternative. organic-chemistry.org

Ferric nitrate with TEMPO: This combination of reagents is also useful for the regio- and stereoselective nitration of various olefins, providing nitroolefins with excellent E-selectivity under mild conditions. organic-chemistry.org

Triflyl nitrate: Generated in situ from tetra-n-butylammonium nitrate, this is a highly effective nitrating agent for a range of unsaturated substrates. organic-chemistry.org

Nitrodecarboxylation: This method provides a pathway to nitroalkenes from α,β-unsaturated carboxylic acids. researchgate.net The mechanism involves the replacement of a carboxylic acid group with a nitro group, often proceeding through a concerted movement of multiple atoms in the transition state. researchgate.net

Table 2: Comparison of Alternative Nitro Group Introduction Methods

| Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Nitration of Alkenes | Claycop/TEMPO; Fe(NO₃)₃/TEMPO; Triflyl nitrate | Often provides excellent E-selectivity; some methods are environmentally benign. | organic-chemistry.org |

| Nitrodecarboxylation | Requires α,β-unsaturated carboxylic acid precursor; TBN and TEMPO can be used. | Alternative route starting from carboxylic acids instead of alkenes. | researchgate.netresearchgate.net |

| Nitration of Vinyl Boronic Acids | Not detailed in provided context | Utilizes organoboron compounds as precursors. | researchgate.net |

Stereocontrolled Synthesis of Chiral Centers and Olefin Geometry

The structure of this compound contains a stereocenter at the C2 position of the pentenyl chain and a C=C double bond capable of E/Z isomerism. Achieving stereocontrol over both these features is paramount for producing a single, well-defined isomer.

To control the absolute configuration of the chiral center, the asymmetric Henry reaction is the most direct approach. This is achieved by employing a chiral catalyst that influences the facial selectivity of the nucleophilic attack of the nitronate on the carbonyl group. mdpi.com

A variety of highly effective chiral catalysts have been developed:

Chiral Copper(I) and Copper(II) Complexes: Copper catalysts, when coordinated with chiral ligands, are particularly effective. organic-chemistry.org Widely used ligands include bis(oxazolines) and diamine derivatives like bis(sulfonamide)-diamines. organic-chemistry.org For instance, chiral diamine-Cu(OAc)₂ complexes have been shown to catalyze the asymmetric Henry reaction practically and efficiently. organic-chemistry.org

Binaphthyl-Proline Hybrid Ligands: These modular ligands have been used in Cu(II)-catalyzed enantioselective Henry reactions, demonstrating the principle of enantioswitching. organic-chemistry.org

Organocatalysts: Non-metal catalysts can also induce high levels of enantioselectivity. Cinchona alkaloids, for example, have been successfully used to catalyze the nitroaldol reaction of α-ketoesters. organic-chemistry.org

Table 3: Selected Catalysts for Asymmetric Henry Reactions

| Catalyst System | Ligand Type | Typical Performance | Reference |

|---|---|---|---|

| Copper(I) or Copper(II) | Bis(oxazoline), Bis(sulfonamide)-diamine | High diastereo- and enantioselectivity. | organic-chemistry.org |

| Copper Acetate [Cu(OAc)₂] | Chiral Diamine | Practical for high enantiomeric excess. | organic-chemistry.org |

| Copper(II) | Binaphthyl-Proline Hybrid | Enantioswitching capabilities. | organic-chemistry.org |

| Organocatalyst | Cinchona Alkaloids | Effective for specific substrates like α-ketoesters. | organic-chemistry.org |

When one of the reacting partners already possesses a chiral center, its stereochemistry can influence the formation of the new stereocenter, a phenomenon known as substrate-directed control. acs.org For the synthesis of this compound, if a chiral naphthalene aldehyde or a chiral nitroalkane were used, the existing stereocenter would create a diastereomeric preference for the transition state of the C-C bond formation, leading to one diastereomer as the major product.

Furthermore, modifications to the reaction conditions can control diastereoselectivity. For instance, the generation of nitronate anions where one oxygen atom of the nitro group is protected with a silyl (B83357) group can lead preferentially to anti-β-nitro alcohols when reacted with an aldehyde in the presence of a fluoride (B91410) source. wikipedia.org

The geometry of the double bond in the final nitroalkene product is a critical stereochemical feature. Several synthetic methods offer a high degree of control over E/Z isomerism.

Many direct nitration methods for olefins exhibit a strong preference for the formation of the E-isomer. organic-chemistry.org For example, the use of ferric nitrate with TEMPO or clay-supported copper nitrate (Claycop) leads to nitroolefins with excellent E-selectivity. organic-chemistry.org

In the case of the Henry reaction followed by dehydration, the stereochemical outcome can often be directed by the choice of reaction conditions. It has been demonstrated that for the reaction between aliphatic aldehydes and nitroalkanes, simply altering the solvent and temperature can allow for the selective synthesis of either the pure (E)- or (Z)-nitroalkene. researchgate.net A specific protocol involving the reaction of aldehydes with nitromethane in a mixed solution of methanol and aqueous NaOH at 0°C, followed by acid treatment, has been reported to afford only (E)-α,β-unsaturated nitroalkenes in excellent yields. researchgate.net

Table 4: Methods for Controlling Alkene Stereochemistry

| Method | Conditions/Reagents | Predominant Isomer | Reference |

|---|---|---|---|

| Direct Nitration of Olefins | Ferric nitrate/TEMPO or Claycop/TEMPO | E-isomer | organic-chemistry.org |

| Henry Reaction Dehydration | Aldehyde + Nitromethane in MeOH/aq. NaOH at 0°C | E-isomer | researchgate.net |

| Henry Reaction Dehydration | Piperidine catalyst; manipulation of solvent and temperature | Can be controlled to give either E- or Z-isomer | researchgate.net |

Green Chemistry Approaches in Synthetic Design

Traditional nitration methodologies, particularly those employing a "mixed acid" (HNO₃/H₂SO₄) system, present significant environmental and safety hazards. rsc.org These methods are associated with equipment corrosion, poor selectivity, over-nitration, and the generation of substantial acid waste. rsc.orgresearchgate.net In response, green chemistry principles are increasingly being applied to the synthesis of nitro compounds to develop more sustainable and safer protocols. researchgate.net

Key green approaches applicable to the synthesis of this compound include:

Use of Solid-Supported Reagents and Catalysts: Solid acid catalysts and reagents like silica-supported nitrates or Claycop are attractive alternatives to corrosive liquid acids. researchgate.netresearchgate.net They are often non-corrosive, highly selective, recyclable, and simplify product purification. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption by enabling rapid and uniform heating of the reaction mixture. researchgate.net

Benign Solvent Systems: Replacing hazardous organic solvents with water is a primary goal of green chemistry. nih.gov The Henry reaction can be performed in aqueous media, and catalyst-free C-C bond forming reactions in water have been developed. organic-chemistry.orgnih.gov

Mechanochemistry: Performing reactions under solvent-free or liquid-assisted grinding (LAG) conditions using a ball mill minimizes solvent waste. rsc.org This energy-efficient technique has been applied to electrophilic nitration using recyclable, bench-stable nitrating agents. rsc.org

Table 5: Application of Green Chemistry Principles to Nitro Compound Synthesis

| Green Chemistry Principle | Application/Methodology | Benefit | Reference |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Using water as a solvent; mechanochemistry (solvent-free). | Reduces use of toxic and volatile organic solvents. | rsc.orgnih.gov |

| Design for Energy Efficiency | Microwave-assisted reactions. | Reduces reaction times and energy input. | researchgate.net |

| Catalysis | Use of recyclable solid acid catalysts instead of stoichiometric reagents. | Minimizes waste, allows for catalyst reuse. | researchgate.net |

| Use of Renewable Feedstocks / Safer Reagents | Employing recyclable, non-acidic nitrating agents; using solid-supported nitrates. | Avoids highly corrosive and hazardous mixed acids. | rsc.orgresearchgate.net |

Iii. Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Nitroalkene Moiety

Conjugated nitroalkenes are recognized as versatile substrates in organic synthesis due to the strong electron-withdrawing and coordinating capabilities of the nitro group. pageplace.de This activation makes the double bond highly electrophilic and prone to a range of chemical transformations. pageplace.dewikipedia.org

Nucleophilic Addition Reactions (e.g., Michael Additions)

The electron-deficient double bond in the nitroalkene fragment of 2-(5-nitropent-4-en-2-yl)naphthalene readily participates in nucleophilic addition reactions, most notably the Michael addition. wikipedia.org This class of reactions is fundamental for carbon-carbon and carbon-heteroatom bond formation. A diverse array of nucleophiles, including carbanions derived from carbonyl compounds, nitroalkanes, and organometallic reagents, can add to the β-carbon of the nitroalkene. msu.eduencyclopedia.pub

The Michael addition of carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, to nitroalkenes is a well-established method for constructing new carbon-carbon bonds. pageplace.de For instance, the addition of dimethyl malonate to a nitroalkene can be efficiently catalyzed by various organocatalysts, such as squaramides, leading to the formation of γ-nitro esters. encyclopedia.pub Similarly, the addition of aldehydes and ketones, often catalyzed by primary amino acids or their derivatives, yields γ-nitroaldehydes and γ-nitro ketones, respectively. pageplace.dersc.org These products are valuable intermediates, as the nitro group can be subsequently transformed into other functional groups. encyclopedia.pub

The addition of nitroalkanes to nitroalkenes, which generates 1,3-dinitro compounds, can be challenging due to the potential for oligomerization. msu.edu However, the use of bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and a DMAP moiety, has been shown to promote this reaction with high efficiency and enantioselectivity. msu.edu

Below is a table summarizing various nucleophilic addition reactions applicable to the nitroalkene moiety.

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Product Type |

| Carbonyl Compound | Acetaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | γ-Nitroaldehyde |

| 1,3-Dicarbonyl | Diethyl malonate | Thiourea derivatives | γ-Nitro ester |

| Nitroalkane | 2-Nitropropane | Chiral DMAP-thiourea hybrid | 1,3-Dinitroalkane |

| Organometallic | Organozinc reagents | Copper salts | Alkylated nitroalkane |

Cycloaddition Reactions (e.g., [4+2] Diels-Alder, 1,3-Dipolar Cycloadditions)

The activated double bond of the nitroalkene moiety makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems with a high degree of stereocontrol.

[4+2] Diels-Alder Reactions: Nitroalkenes are effective dienophiles in Diels-Alder reactions, reacting with a variety of dienes to form six-membered rings. wikipedia.orgresearchgate.net The powerful electron-withdrawing nature of the nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction. mdpi.com These reactions can be catalyzed by Lewis acids or hydrogen bond donor catalysts to enhance reactivity and control stereoselectivity. mdpi.comacs.org The resulting cyclohexene (B86901) derivatives, bearing a nitro group, can be further functionalized. For example, the nitro group can be removed through a denitration process using reagents like tributyltin hydride, providing a regioselective method for cyclohexene synthesis. rsc.org

1,3-Dipolar Cycloadditions: The nitroalkene can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides to form five-membered heterocyclic rings. chim.itchesci.comwikipedia.org These reactions are a cornerstone for the synthesis of isoxazolines, pyrrolidines, and other important heterocyclic scaffolds. chim.itchem-station.com The reaction of a nitrone with a nitroalkene, for instance, typically proceeds in a concerted fashion to yield an isoxazolidine (B1194047) derivative. chem-station.comrsc.org The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. acs.org

The table below outlines representative cycloaddition reactions.

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type |

| [4+2] Diels-Alder | Cyclopentadiene | Helical-chiral hydrogen bond donors | Nitro-substituted norbornene derivative |

| [4+2] Diels-Alder | Butadiene | Thermal or Lewis Acid | Nitro-substituted cyclohexene |

| 1,3-Dipolar Cycloaddition | Nitrone | Thermal | Isoxazolidine derivative |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Base (e.g., TMG) | Pyrrolidine derivative |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Thermal | Isoxazoline derivative |

Reductive Transformations for Derivatization (e.g., reduction to amines, oximes)

The nitro group of the nitroalkene is a versatile functional handle that can be reduced to various other nitrogen-containing functional groups, significantly expanding the synthetic utility of this compound. The primary reduction products are amines, hydroxylamines, and oximes. wikipedia.org

Reduction to Amines: The complete reduction of the nitro group to a primary amine is a common and highly useful transformation. This can be achieved through several methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for reducing both the nitro group and the alkene double bond simultaneously to yield a saturated amine. wikipedia.orgcommonorganicchemistry.com For a more selective reduction of the nitro group while potentially preserving other functional groups, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are often employed. commonorganicchemistry.comntu.edu.sg Lithium aluminum hydride (LiAlH₄) is also a powerful reagent for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Reduction to Oximes: Partial reduction of the nitroalkene can lead to the formation of an oxime. This transformation can be accomplished using specific metal salts like tin(II) chloride or chromium(II) chloride under controlled conditions. wikipedia.org In some cases, catalytic hydrogenation with a limited amount of hydrogen can also yield the oxime. wikipedia.org For certain substrates, such as α-alkylnitroalkenes, reduction with zinc or iron can preferentially lead to the oxime. sciencemadness.org

A summary of reductive transformations is presented in the table below.

| Target Functional Group | Reagent(s) | Typical Outcome |

| Primary Amine | H₂, Pd/C | Reduction of both nitro group and C=C double bond |

| Primary Amine | Fe, Acetic Acid | Selective reduction of the nitro group |

| Primary Amine | LiAlH₄ | Reduction of the nitro group |

| Oxime | SnCl₂ | Partial reduction to the oxime |

| Oxime | Controlled catalytic hydrogenation | Partial reduction to the oxime |

| Hydroxylamine (B1172632) | Diborane or Zn/NH₄Cl | Reduction to the hydroxylamine |

Radical Reactions and Radical Cascade Strategies

The nitroalkene moiety can also participate in radical reactions. While the classical reactivity involves nucleophilic attack, under certain conditions, radical species can add to the double bond. rsc.org For β-nitrostyrenes, it has been shown that alkyl and aryl radicals can add to the nitro-bearing carbon. The resulting benzylic radical can then undergo a denitrative process to form a new alkene. rsc.orgresearchgate.net This type of denitrative radical coupling provides an alternative to traditional cross-coupling methods. rsc.org

Radical species for these reactions can be generated through various methods, including oxidative, reductive, or photocatalyzed procedures. researchgate.net For example, the homolytic cleavage of trialkylboranes mediated by oxygen can provide alkyl radicals that react with nitroalkenes. researchgate.net This approach, while primarily demonstrated on β-nitrostyrenes, could potentially be extended to other nitroalkenes that can form a stabilized radical intermediate upon addition. rsc.org

Reactivity of the Naphthalene (B1677914) Core and Remote Functionalization

The naphthalene ring system of this compound is an aromatic core that can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing alkyl side chain.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including naphthalene. wikipedia.org Naphthalene is generally more reactive than benzene (B151609) in these reactions. libretexts.org The introduction of an electrophile onto the naphthalene ring proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or arenium ion. masterorganicchemistry.com

For a 2-substituted naphthalene, such as the title compound, the alkyl group is an activating, ortho-, para- directing group. However, in the context of the naphthalene ring system, the positions are numbered differently than in benzene. The positions ortho to the C2 position are C1 and C3. The position para to C2 is C6, and the positions meta are C4, C5, C7, and C8.

In the case of naphthalene, substitution at the C1 position (α-position) is generally kinetically favored over substitution at the C2 position (β-position) because the intermediate for α-substitution is better stabilized by resonance, allowing for the retention of a complete benzene ring in one of the resonance structures. libretexts.org For a 2-alkylnaphthalene, electrophilic attack is generally directed to the C1 position due to the activating effect of the alkyl group and the inherent preference for α-substitution. libretexts.org However, under conditions of thermodynamic control, or with bulky electrophiles, substitution at other positions, such as C6, can become significant. libretexts.org

The choice of reagents and reaction conditions can influence the regiochemical outcome. For example, in the Friedel-Crafts acylation of naphthalene, the solvent can dramatically alter the product distribution between the 1- and 2-isomers. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

The table below lists common electrophilic aromatic substitution reactions and the likely major products for a 2-alkylnaphthalene.

| Reaction | Reagents | Electrophile | Expected Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Nitro |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Bromo |

| Sulfonation (Kinetic) | H₂SO₄ (low temp.) | SO₃ | 1-Sulfonic acid |

| Sulfonation (Thermodynamic) | H₂SO₄ (high temp.) | SO₃ | 6-Sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-Acyl (kinetic) or 6-Acyl (thermodynamic) |

Palladium-Catalyzed Coupling Reactions at Naphthalene Positions

The naphthalene moiety of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.comyoutube.com While the side chain is at the 2-position, palladium-catalyzed reactions can be directed to other positions on the naphthalene ring, often influenced by directing groups or the inherent reactivity of the positions.

Research into the functionalization of naphthalene derivatives has established protocols for regioselective C-H activation and cross-coupling of naphthyl halides or triflates. researchgate.netacs.orgrsc.org For instance, palladium catalysts are widely used in Suzuki-Miyaura couplings with organoboranes, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes to introduce new substituents onto the aromatic core. libretexts.orgyoutube.com The reactivity order for halide leaving groups is generally I > Br > OTf >> Cl. libretexts.org In the context of this compound, if a bromo or iodo group were present on the naphthalene ring, it would serve as a reactive handle for such transformations. nih.gov Furthermore, advancements in C-H functionalization allow for direct arylation or alkylation of the naphthalene core, with selectivity often controlled by the choice of ligand and reaction conditions. acs.orgresearchgate.net

The table below summarizes potential palladium-catalyzed coupling reactions applicable to a functionalized precursor of this compound (e.g., a bromo-substituted analogue).

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Aryl-substituted naphthalene derivative | libretexts.org |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base | Alkenyl-substituted naphthalene derivative | libretexts.orgyoutube.com |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-substituted naphthalene derivative | youtube.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Buchwald-type ligand, Base | Amino-substituted naphthalene derivative | nih.gov |

Intramolecular Reactions and Ring-Closing Processes

The aliphatic side chain of this compound is primed for intramolecular reactions, particularly those involving the conjugated nitroalkene system, which is a versatile functional group in organic synthesis. acs.org These processes are valuable for constructing complex polycyclic and heterocyclic frameworks from a single, linear precursor.

The nitroalkene moiety can participate as a potent dienophile or electrophile in intramolecular cyclization reactions. One of the most significant transformations is the intramolecular Diels-Alder reaction, where the nitroalkene acts as a dienophile reacting with a diene. nih.govnih.gov In the case of this compound, the naphthalene ring itself can be induced to act as the diene component under certain conditions, leading to a dearomatized polycyclic product.

Alternatively, the nitro group can be transformed into other reactive species to facilitate cyclization. For example, reduction of the nitro group to a nitroso group can initiate an intramolecular ene reaction. ucl.ac.uk Another pathway involves the cyclization of nitroalkanes with electron-rich arenes, which can be promoted by acids. researchgate.net Radical cyclizations are also possible, where one-electron oxidation of a corresponding aci-nitro anion can generate a radical that cyclizes onto the aromatic ring or another part of the side chain. rsc.org

The feasibility and outcome of these cyclizations can be influenced by thermal conditions or the use of Lewis acid catalysts like SnCl₄, which can activate the nitroalkene for cycloaddition. nih.gov

| Cyclization Type | Promoter/Condition | Reactive Species Involved | Potential Ring System Formed | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder | Thermal or Lewis Acid (e.g., SnCl₄) | Nitroalkene as dienophile, Naphthalene as diene | Tricyclic nitronate adduct | nih.govnih.gov |

| Friedel-Crafts Type Cyclization | Protic Acid (e.g., PPA) or Lewis Acid | Protonated nitroalkene (electrophile), Naphthalene (nucleophile) | Cyclized dihydronaphthalene derivative | researchgate.net |

| Radical Cyclization | Oxidant (e.g., CAN) on aci-nitro anion | Nitroalkenyl radical | Functionalized tetrahydrofuran (B95107) (if O-nucleophile present) | rsc.org |

| Reductive Cyclization | Reducing Agent (e.g., SnCl₂) | Hydroxylamine intermediate | Indazole-type heterocycle (via N-N bond formation) | nih.gov |

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. baranlab.org The structure of this compound is well-suited for initiating such cascades to rapidly build molecular complexity. nih.gov

An initial intramolecular event, such as the cyclizations described above, can generate a reactive intermediate that triggers subsequent ring-closing steps. For example, a palladium-catalyzed carboamination followed by a Diels-Alder reaction has been shown to generate multiple rings and stereocenters in one pot. nih.gov Similarly, a base-mediated Michael addition could initiate a sequence of cyclizations and condensations to form fused ring systems. nih.gov These complex transformations are powerful tools for synthesizing polycyclic natural product skeletons or their analogues. nih.govresearchgate.net The success of a cascade reaction is often highly dependent on the substrate and the precise reaction conditions, which must orchestrate the entire sequence of events. baranlab.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the transformations involving this compound is critical for controlling reaction outcomes and optimizing conditions. This involves identifying key intermediates and studying the energetic profiles of the reaction steps.

For the palladium-catalyzed coupling reactions, the mechanism is generally well-understood and proceeds through a catalytic cycle. libretexts.orgyoutube.com The cycle begins with the oxidative addition of a Pd(0) species into the naphthyl-halide bond to form a square planar organopalladium(II) intermediate. youtube.comnih.gov This is followed by transmetalation with the organometallic coupling partner and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com In some dearomatization reactions on naphthalenes, π-allylpalladium intermediates have been identified, which are formed after a Heck-type insertion into the naphthalene ring and can be trapped by nucleophiles. nih.govrsc.org

In intramolecular cyclizations, the intermediates vary with the mechanism.

Diels-Alder Reactions: These proceed through a concerted, pericyclic transition state, leading directly to the cycloadduct, which in the case of a nitroalkene dienophile is a cyclic nitronate. nih.gov

Reductive Cyclizations: The reduction of aromatic nitro compounds with reagents like SnCl₂ is proposed to involve a hydroxylamine intermediate, which then undergoes intramolecular condensation to form the final heterocyclic product. nih.gov

Transition-Metal-Free Redox Cyclizations: In some cases, the reaction can proceed through an intramolecular redox process where the nitro group is reduced to a nitroso species (e.g., 2-nitrosobenzaldehyde from 2-nitrobenzyl alcohol), which then acts as a key intermediate for subsequent condensation and cyclization. nih.gov

Radical Cyclizations: The oxidation of aci-nitro anions is known to generate 1-nitroalkenyl radical intermediates, which are the key species undergoing the cyclization step. rsc.org

For intramolecular cyclizations, the kinetics can be complex. In the base-catalyzed cyclization of N-substituted 1-(2-nitrophenyl)-guanidines, the reaction was found to be first order with respect to the concentration of hydroxide (B78521) ions, indicating that the deprotonation to form an anionic intermediate is a key step in the rate equation. researchgate.net The thermodynamics of intramolecular Diels-Alder reactions are generally favorable due to the conversion of two π-bonds into two stronger σ-bonds, but the activation energy can be high, often requiring thermal or Lewis acid promotion to proceed at a reasonable rate. nih.gov The specific substituents and the length of the tether connecting the diene and dienophile significantly impact both the kinetics and the stereochemical outcome of the cyclization.

Iv. Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. For 2-(5-Nitropent-4-en-2-yl)naphthalene, a suite of NMR experiments is required to assign all proton and carbon signals and to establish the intricate network of covalent bonds and spatial relationships.

The primary structure of this compound can be established through the analysis of its one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical shifts.

Although specific, verified spectral data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of characteristic chemical shifts. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the nitropentene side chain would resonate in the aliphatic and vinylic regions. The methyl group protons would likely be observed as a doublet, while the methine proton adjacent to the naphthalene ring would appear as a multiplet. The vinylic protons of the nitro-substituted double bond would exhibit characteristic shifts and coupling constants.

The ¹³C NMR spectrum would complement this information, with the naphthalene carbons appearing in the aromatic region (δ 120-140 ppm). The carbons of the side chain, including the methyl, methine, methylene (B1212753), and the sp² carbons of the double bond, would be found in the upfield region. The carbon bearing the nitro group would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles of NMR spectroscopy for similar structural motifs. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic | 7.0 - 8.5 | 120 - 140 |

| CH (benzylic) | 3.0 - 4.0 | 40 - 50 |

| CH₃ | 1.2 - 1.8 | 15 - 25 |

| CH₂ | 2.0 - 3.0 | 30 - 40 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.eduscribd.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, it would show correlations between the benzylic methine proton and the adjacent methyl and methylene protons, confirming the structure of the pentenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for connecting the naphthalene ring to the side chain. For example, a correlation between the benzylic methine proton and the naphthalene carbons would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help to establish the relative orientation of the naphthalene ring and the substituents on the side chain.

The aliphatic side chain of this compound possesses rotational freedom, leading to the possibility of multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the energy barriers of these conformational changes. By analyzing the broadening and coalescence of NMR signals at varying temperatures, it is possible to determine the thermodynamic parameters of the conformational equilibria. However, specific dynamic NMR studies on this compound are not currently available in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition and to elucidate the structure of molecules through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. researchgate.net For this compound, the expected molecular formula is C₁₅H₁₅NO₂. The calculated monoisotopic mass for this formula is 241.1103 g/mol . epa.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Ion Adduct | Predicted m/z |

|---|---|---|---|

| C₁₅H₁₅NO₂ | 241.1103 | [M+H]⁺ | 242.1176 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. wikipedia.orgnationalmaglab.org This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. The fragmentation pattern would be influenced by the stability of the naphthalene ring and the nature of the side chain. Common fragmentation pathways for nitro compounds include the loss of NO₂ and NO. researchgate.net The cleavage of the bond between the naphthalene ring and the side chain would also be an expected fragmentation pathway. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. Specific MS/MS studies on this compound would be required to detail its exact fragmentation behavior.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The infrared and Raman spectra of this compound are expected to exhibit a series of distinct bands that correspond to the vibrations of its constituent parts: the naphthalene system, the nitro group, and the alkene moiety. Analysis of these bands allows for unambiguous functional group identification.

The nitro group (-NO₂) gives rise to two particularly strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found between 1360-1300 cm⁻¹. For nitroalkenes, these frequencies are sensitive to conjugation. In this compound, conjugation with the C=C double bond is expected to shift these bands to lower wavenumbers. For instance, studies on nitronaphthalene isomers show that the symmetrical NO₂ stretching vibration appears as a very intense peak near 1350 cm⁻¹ in both IR and Raman spectra. mdpi.com

The carbon-carbon double bond (C=C) of the pentenyl chain will produce a stretching vibration (ν(C=C)) in the 1680-1620 cm⁻¹ region. Its intensity in the IR spectrum can be variable, but it often gives a strong signal in the Raman spectrum. The C-H bonds associated with the double bond also have characteristic out-of-plane bending vibrations, typically in the 1000-650 cm⁻¹ range, which can provide information about the substitution pattern (stereochemistry) of the alkene.

The naphthalene moiety, a polycyclic aromatic hydrocarbon, displays a complex series of characteristic vibrations. wikipedia.org Aromatic C-H stretching vibrations (ν(C-H)) are expected above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1625-1400 cm⁻¹ region. Additionally, a pattern of C-H out-of-plane bending vibrations (γ(C-H)) between 900-675 cm⁻¹ is indicative of the 2-substitution pattern on the naphthalene ring.

The aliphatic C-H bonds in the pentenyl side chain will show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on typical values for the functional groups present and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong | Medium-Weak |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 | Strong | Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 | Medium-Variable | Strong |

| Aromatic (Naphthalene) | C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic (Naphthalene) | C=C Ring Stretch | 1625 - 1400 | Medium-Strong | Medium-Strong |

| Aromatic (Naphthalene) | C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |

| Aliphatic (Alkyl) | C-H Stretch | 2975 - 2850 | Medium | Medium |

| Aliphatic (Alkyl) | C-H Bend | 1465, 1375 | Medium | Medium |

The synthesis of this compound, likely involving steps such as a Friedel-Crafts alkylation of naphthalene, can be monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netmt.com Technologies like ReactIR™ allow for the continuous collection of IR spectra directly from the reaction mixture without the need for sampling. mt.commt.com

By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks, a detailed reaction profile can be generated. For example, during a potential Friedel-Crafts synthesis, one could monitor the consumption of a C-Cl stretching band from an alkyl halide precursor and the concurrent emergence of the characteristic nitro group and naphthalene substitution bands of the final product. researchgate.net This provides invaluable information on reaction kinetics, the presence of intermediates, and the optimal reaction endpoint, facilitating process optimization and ensuring reaction safety and efficiency. mt.comyoutube.comyoutube.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic structure of the molecule, specifically its chromophoric system.

The chromophore of this compound is composed of the naphthalene ring system in conjugation with the nitropent-4-en-2-yl substituent. This extended π-system is responsible for the molecule's absorption of ultraviolet and visible light. The UV-Vis spectrum is expected to be dominated by π → π* transitions.

Naphthalene itself exhibits strong UV absorption with characteristic fine structure. researchgate.net Its spectrum typically shows a moderately intense band (the ¹Lₐ band) around 275 nm and a more intense band (the ¹Bₑ band) around 220 nm. Substitution on the naphthalene ring significantly influences the spectrum. ias.ac.in The introduction of the 5-nitropent-4-en-2-yl group at the 2-position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. mdpi.com The nitro group, being a strong electron-withdrawing group, will further perturb the electronic energy levels. The presence of substituents can alter both absorption and fluorescence properties. rsc.org

Fluorescence spectroscopy can provide further insights. Naphthalene and many of its derivatives are known to be fluorescent. mdpi.comrsc.org Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its environment. The nitro group, however, is often a fluorescence quencher, and its presence may lead to weak or no fluorescence for this compound.

Table 2: Expected Electronic Absorption Data for this compound This table presents expected absorption maxima based on the electronic properties of the naphthalene chromophore and the influence of substituents.

| Transition Type | Associated Chromophore | Expected λ_max (nm) | Notes |

| π → π | Naphthalene ¹Lₐ band | > 275 | Bathochromic shift expected due to substitution. |

| π → π | Naphthalene ¹Bₑ band | > 220 | Bathochromic shift expected due to substitution. |

| n → π* / π → π* | Nitroalkene system | 250 - 350 | May overlap with or appear as a shoulder on the naphthalene bands. |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of structural information. The technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and reveal the conformation of the pentenyl side chain relative to the naphthalene ring. For instance, crystal structures of related naphthalene derivatives show how substituents are oriented with respect to the ring system. researchgate.netresearchgate.net

A key outcome would be the unambiguous determination of the molecule's stereochemistry. The analysis would reveal the configuration at the chiral center (the carbon atom of the pentenyl chain attached to the naphthalene ring) and the geometry (E/Z) of the carbon-carbon double bond. Furthermore, the crystal structure elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or hydrogen bonds that might be present. researchgate.netnih.gov This information is crucial for understanding the material's bulk properties and for rational drug design if the compound has biological applications. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, which influence its melting point, solubility, and polymorphism. This analysis is typically performed using single-crystal X-ray diffraction.

For naphthalene derivatives, common intermolecular interactions include π–π stacking, C–H⋯π interactions, and hydrogen bonds, particularly when functional groups like a nitro group are present. For instance, in the crystal structure of a related compound, 2-isopropyl-4,7-dimethyl-1-nitronaphthalene, molecules are linked by pairs of C–H⋯π interactions, forming inversion dimers. researchgate.net Additionally, π–π interactions between naphthalene ring systems are observed. researchgate.net In other substituted naphthalenes, C–H⋯O hydrogen bonds and various π-interactions contribute to the formation of a three-dimensional crystal lattice.

To illustrate the type of data that would be generated from such an analysis, a hypothetical data table is presented below.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |

| C-H···π | C-H···Cg(π-ring) | - | - | - |

| π-π Stacking | Cg(π-ring)···Cg(π-ring) | - | - | - |

| C-H···O | C-H···O(nitro) | - | - | - |

| Note: This table is illustrative. No experimental data is available for this compound. |

Chiral Analysis Techniques (e.g., Chiral HPLC, GC)

The presence of a chiral center at the C2 position of the pentenyl chain in this compound suggests that this compound can exist as a pair of enantiomers. Chiral analysis techniques are essential for separating and quantifying these enantiomers, which is critical as they often exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation. For naphthalene derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrins are often employed. The choice depends on the specific functional groups present in the analyte.

A typical chiral analysis would involve:

Method Development: Screening various chiral columns and mobile phase compositions to find optimal separation conditions.

Quantification: Creating calibration curves to determine the concentration of each enantiomer in a mixture.

Determination of Enantiomeric Excess (ee): Calculating the percentage of one enantiomer in excess of the other.

The results of such an analysis would be presented in a data table, as shown in the hypothetical example below.

| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Chiral HPLC | - | - | - | - | - | - |

| Chiral GC | - | - | - | - | - | - |

| Note: This table is illustrative. No experimental data is available for this compound. |

Currently, there are no published studies detailing the chiral separation of this compound.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2-(5-Nitropent-4-en-2-yl)naphthalene. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Geometry Optimization: A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP or M06-2X with a basis set like 6-31G(d) or larger, would be employed. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Studies on related naphthalene (B1677914) derivatives show that the planarity of the naphthalene ring can be distorted by bulky substituents. mdpi.com For instance, research on 1,8-disubstituted naphthalenes has demonstrated that steric repulsion between substituents can lead to significant vertical and horizontal distortions of the naphthalene framework. mdpi.com A similar, albeit less pronounced, effect might be anticipated for the 2-substituted nitropent-4-en-2-yl group.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a range of electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. samipubco.com In a study on naphthalene itself, DFT calculations with various basis sets determined the HOMO-LUMO gap to be around 4.75 eV. samipubco.com For this compound, the presence of the electron-withdrawing nitro group and the extended π-system of the naphthalene ring would be expected to influence these frontier orbitals significantly. The nitroalkene moiety would lower the LUMO energy, making the molecule a good electron acceptor, which is characteristic of Michael acceptors. nih.govnih.gov

A Natural Bond Orbital (NBO) analysis could further elucidate the electronic structure by describing the charge distribution and interactions between different parts of the molecule. This would quantify the polarization of the C-N bond in the nitro group and the delocalization of electrons across the naphthalene ring and the nitroalkene system.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on this compound, based on findings for analogous systems.

| Calculated Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -865.12345 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.85 | Energy of the highest energy electrons; related to ionization potential and nucleophilicity. |

| LUMO Energy (eV) | -2.54 | Energy of the lowest energy unoccupied orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (eV) | 4.31 | Indicates chemical reactivity and the energy of the lowest electronic excitation. |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar organic molecules. They are not from a direct experimental or computational study of this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly valuable for obtaining precise energetic data and for predicting spectroscopic properties.

Energetic Predictions: High-level ab initio calculations could provide a more accurate determination of the heat of formation and relative energies of different conformers of this compound. For example, studies on naphthalene and its isomer azulene (B44059) have used methods like CBS-QB3 to achieve excellent agreement with experimental thermochemical data. acs.orgresearchgate.net Such calculations would be essential for a precise understanding of the molecule's thermodynamic stability.

Spectroscopic Predictions: Theoretical predictions of vibrational (infrared and Raman) and electronic (UV-Vis) spectra are invaluable for interpreting experimental data. Ab initio calculations can predict the frequencies and intensities of vibrational modes. For this compound, characteristic vibrational frequencies would include the C-H stretching of the aromatic ring, the asymmetric and symmetric stretches of the NO2 group, and the C=C stretching of the alkene. Computational studies on similar naphthalene derivatives have successfully correlated theoretical vibrational spectra with experimental FT-IR and FT-Raman data. nih.gov

Time-dependent DFT (TD-DFT) or more advanced ab initio methods can be used to predict the electronic absorption spectrum. Naphthalene-based systems are known for their strong fluorescence and photostability, properties that are governed by their electronic transitions. nih.gov The calculations would reveal the nature of the electronic excitations, for instance, whether they are π-π* transitions localized on the naphthalene ring or charge-transfer transitions involving the nitroalkene moiety.

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including the formation of this compound, which is likely synthesized via a Michael addition reaction.

The formation of this compound would likely involve the Michael addition of a naphthalene-based nucleophile to a nitropentene derivative. Understanding the mechanism of this reaction requires locating the transition state (TS), which is the highest energy point along the reaction pathway.

A transition state search would be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a TS structure is located, it is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

An Intrinsic Reaction Coordinate (IRC) analysis would then be performed to confirm that the identified TS connects the reactants and the product. The IRC calculation maps out the minimum energy path from the transition state down to the reactants on one side and the products on the other, thus providing a detailed picture of the reaction mechanism. Theoretical studies on Michael additions have used this approach to differentiate between concerted and stepwise mechanisms. acs.org

| Parameter | Description |

| Reactant Complex | The initial non-covalently bound state of the naphthalene nucleophile and the nitropentene. |

| Transition State (TS) | The highest energy structure along the reaction path, where the new C-C bond is partially formed. |

| Product Complex | The final non-covalently bound state of the this compound product. |

| Activation Energy (ΔE‡) | The energy difference between the reactant complex and the transition state. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. |

This table outlines the key components of a reaction coordinate analysis for the synthesis of this compound.

The carbon atom to which the naphthalene ring is attached and the carbon bearing the nitro group can both be stereocenters. Therefore, the synthesis of this compound can potentially lead to different stereoisomers. Computational modeling is a powerful tool for predicting and explaining the stereochemical outcome of such reactions.

This is particularly relevant in the context of asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. Numerous computational studies have focused on the enantioselective Michael addition to nitroalkenes using organocatalysts or metal complexes. nih.govacs.orgrsc.orgmdpi.comnih.gov These studies involve modeling the interaction between the catalyst, the nucleophile, and the electrophile (the nitroalkene). By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict the enantiomeric excess (ee) and diastereomeric ratio (dr) of the reaction. For example, a lower transition state energy for the pathway leading to the (R)-enantiomer would imply that this enantiomer is the major product. Such models have been shown to be consistent with experimental results, including X-ray crystal structures of catalyst-substrate complexes. acs.org

Conformational Analysis and Molecular Dynamics

A systematic conformational search can be performed using molecular mechanics or DFT to identify low-energy conformers. This involves rotating the single bonds in the side chain and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space at a given temperature. MD simulations of microhydrated naphthalene have revealed the dynamic nature of the interactions between water and the aromatic surface, showing that even at low temperatures, the water molecules are mobile. nih.gov A similar approach for this compound in a solvent would reveal the preferred conformations of the side chain and its flexibility, providing insights that are not available from static calculations alone. The results could be used to generate a Ramachandran-like plot for the key dihedral angles, showing the energetically allowed and disallowed regions of conformational space.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES of this compound would involve calculating its energy for numerous arrangements of its constituent atoms.

Key objectives of a PES mapping for this compound would include:

Identifying Stationary Points: Locating all energy minima, which correspond to stable isomers and conformers, and transition states, which are the energy maxima along a reaction pathway.

Determining Reaction Pathways: Charting the lowest energy paths connecting reactants, transition states, and products for reactions such as isomerization, decomposition, or conformational changes.

Calculating Activation Energies: Quantifying the energy barriers for various chemical transformations, which is crucial for understanding reaction kinetics.

For this compound, a PES study could explore the rotational barriers around the single bonds, particularly the C-C bond connecting the naphthalene ring to the nitropentenyl side chain, and the C-N bond of the nitro group. This would reveal the most stable conformations of the molecule. The study would likely employ quantum mechanical methods like Density Functional Theory (DFT) to achieve a balance between accuracy and computational cost.

Simulations of Molecular Flexibility and Solvent Effects

The behavior of a molecule is not static; it is a dynamic entity influenced by its own flexibility and its environment.

Molecular Flexibility: Simulations, such as molecular dynamics (MD), would be used to model the movement of atoms in this compound over time. This would provide insights into:

Conformational Sampling: How the molecule explores different shapes and the relative populations of these conformers at a given temperature.

Vibrational Modes: The characteristic frequencies at which the bonds stretch, bend, and twist.

Solvent Effects: The surrounding solvent can significantly alter a molecule's structure, stability, and reactivity. Computational models can simulate these effects using two main approaches:

Explicit Solvent Models: Where individual solvent molecules are included in the simulation box around the solute. This is computationally intensive but provides a detailed picture of solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): Where the solvent is treated as a continuous medium with a defined dielectric constant. This is less computationally demanding and is effective for capturing bulk electrostatic effects of the solvent.

A study on this compound would likely investigate its behavior in a range of solvents with varying polarities to understand how the solvent influences its conformational preferences and the stability of its electronic states.

Structure-Reactivity and Structure-Property Relationships

This area of computational chemistry aims to connect a molecule's structure to its chemical behavior and physical properties.

Theoretical Descriptors for Reactivity Prediction

Quantum chemical calculations can yield a variety of molecular descriptors that serve as powerful indicators of reactivity. For this compound, these would include:

| Descriptor | Description | Predicted Relevance for this compound |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitro group and naphthalene ring would be key areas of interest. |

| Atomic Charges | Distribution of electron density among the atoms. | Reveals sites susceptible to nucleophilic or electrophilic attack. |

| Fukui Functions | Describe the change in electron density at a given point when an electron is added or removed. | Provides a more sophisticated prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks. |

These descriptors would be invaluable for predicting how this compound might react with other chemical species.

Computational Design of Novel Derivatives with Tuned Reactivity

Building upon the understanding gained from the studies above, computational methods can be used to design new molecules with desired properties. For this compound, this could involve:

Systematic Modification: Computationally introducing different functional groups at various positions on the naphthalene ring or the side chain.

Property Prediction: Calculating the theoretical descriptors for each new derivative to predict how its reactivity, stability, or other properties would change.

Virtual Screening: Creating a virtual library of derivatives and screening them for specific characteristics, such as an enhanced or suppressed reactivity at a particular site.